molecular formula C11H17N3O3S B5878136 4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamide

4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamide

Cat. No. B5878136
M. Wt: 271.34 g/mol
InChI Key: WNIWAFQVEZBPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Aminocarbonyl)amino]-N-isobutylbenzenesulfonamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic that is commonly used in the treatment of bacterial infections. It was first synthesized in the 1960s and has since become a widely used antibiotic due to its effectiveness against a range of bacterial infections.

Mechanism of Action

4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamidezole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and by inhibiting its synthesis, 4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamidezole effectively stops bacterial growth and replication.
Biochemical and Physiological Effects:
4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamidezole has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. It has also been found to inhibit the activity of dihydrofolate reductase, another enzyme involved in the synthesis of folic acid.

Advantages and Limitations for Lab Experiments

4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamidezole is widely used in laboratory experiments due to its effectiveness against a range of bacterial infections. However, it does have limitations, such as the development of bacterial resistance to the drug over time.

Future Directions

There are a number of future directions for research on 4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamidezole. One area of research is the development of new antibiotics that are more effective against bacterial infections. Another area of research is the study of the mechanisms of bacterial resistance to 4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamidezole, with the aim of developing new strategies to combat bacterial resistance. Finally, research is needed to better understand the long-term effects of 4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamidezole on human health, particularly with regard to the development of antibiotic resistance.

Synthesis Methods

4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamidezole is synthesized by the reaction of N-isobutylbenzenesulfonamide with para-aminobenzoic acid (PABA) in the presence of a catalyst. The resulting compound is then purified and crystallized to obtain pure 4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamidezole.

Scientific Research Applications

4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamidezole has been extensively studied for its antibacterial properties and has been found to be effective against a range of gram-positive and gram-negative bacteria. It is commonly used in the treatment of urinary tract infections, respiratory tract infections, and other bacterial infections.

properties

IUPAC Name

[4-(2-methylpropylsulfamoyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-8(2)7-13-18(16,17)10-5-3-9(4-6-10)14-11(12)15/h3-6,8,13H,7H2,1-2H3,(H3,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIWAFQVEZBPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(carbamoylamino)-N-(2-methylpropyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.